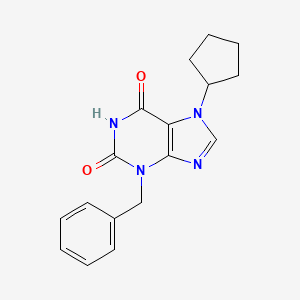
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-bromo-5-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-bromo-5-methoxybenzamide” is a complex organic compound that contains several functional groups, including a triazole ring, a pyrimidine ring, a bromo group, a methoxy group, and an amide group . These functional groups suggest that this compound may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the triazole ring could be formed using a click reaction, a type of chemical reaction that is widely used in the synthesis of pharmaceuticals and polymers .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the bromo and methoxy groups suggests that this compound may exist as a number of different isomers .
Chemical Reactions Analysis
The chemical reactions that this compound undergoes would be largely determined by its functional groups. For example, the bromo group could be replaced by other groups in a substitution reaction, potentially altering the compound’s properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the nonpolar bromo and methoxy groups could give this compound both hydrophilic and hydrophobic properties .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Researchers have synthesized various compounds with structures related to N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-bromo-5-methoxybenzamide, exploring their potential antimicrobial activities. For instance, Desai et al. (2013) synthesized a series of compounds for antimicrobial screening against both Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating the potential of thiazole derivatives in treating microbial diseases (Desai et al., 2013). Similarly, Kumar et al. (2013) focused on pyrimidine chalcones, highlighting their synthesis and antimicrobial activity, which underscores the versatility of pyrimidine-based compounds in biochemical research (Kumar et al., 2013).
Anticancer Activities
The compound's related structures have also shown promise in anticancer research. Huang et al. (2020) synthesized a compound through a meticulous process involving condensation and crystal structure analysis, demonstrating marked inhibition against several human cancer cell lines, including colon cancer and lung adenocarcinoma (Huang et al., 2020). This highlights the compound's potential in designing anticancer agents.
Structural and Electronic Studies
Murugavel et al. (2014) undertook an in-depth analysis of a structurally related compound, utilizing X-ray crystallography and Density Functional Theory (DFT) calculations. This study not only determined the molecular structure but also explored electronic properties, providing insights into the compound's reactivity and potential biological activity (Murugavel et al., 2014). Such studies are essential for understanding how structural nuances influence biological activity and for designing more effective molecules.
Mécanisme D'action
The mechanism of action of this compound would depend on its structure and the target it interacts with. For example, many drugs that contain a triazole ring work by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes .
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-5-methoxy-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN6O2/c1-23-9-2-3-11(15)10(4-9)14(22)20-12-5-13(18-7-17-12)21-8-16-6-19-21/h2-8H,1H3,(H,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENYQWQAEQIDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-bromo-5-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

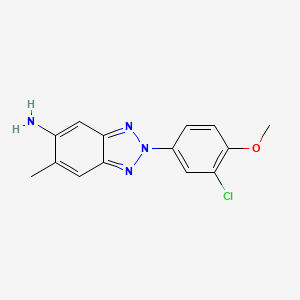
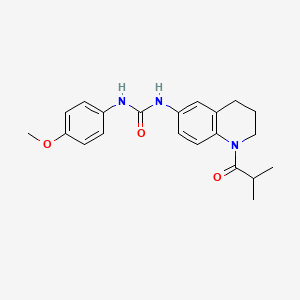
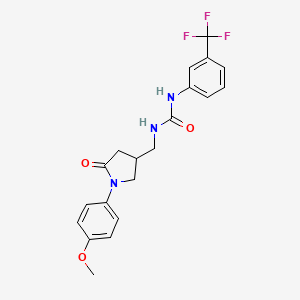

![3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine](/img/structure/B2731980.png)
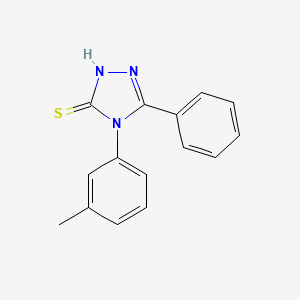
![Rac-[(2r,4s)-2-methyloxan-4-yl]hydrazine hydrochloride](/img/structure/B2731984.png)
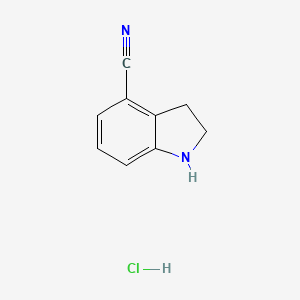
![2-Chloro-N-[2-(6-oxo-1H-pyrimidin-2-yl)ethyl]acetamide;hydrochloride](/img/structure/B2731988.png)

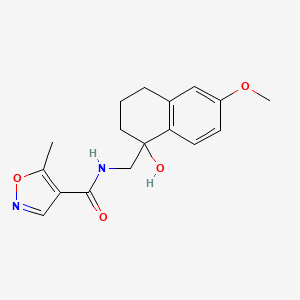
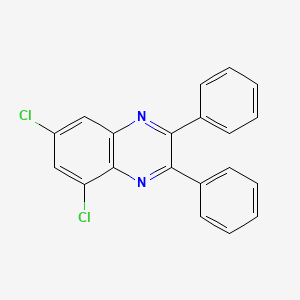
![[(1S)-1-(2-Methylphenyl)ethyl]methylamine](/img/structure/B2731992.png)
